REACTION_CXSMILES
|
[NH2:1][C:2]1[S:3][C:4]([NH2:17])=[C:5]([C:15]#[N:16])[CH:6]([C:10]2[O:11][CH:12]=[CH:13][CH:14]=2)[C:7]=1[C:8]#[N:9].[OH-].[NH4+]>C(O)C>[NH2:1][C:2]1[NH:17][C:4](=[S:3])[C:5]([C:15]#[N:16])=[C:6]([C:10]2[O:11][CH:12]=[CH:13][CH:14]=2)[C:7]=1[C:8]#[N:9] |f:1.2|
|
Name
|
|
Quantity
|
310 mg
|
Type
|
reactant
|
Smiles
|
NC=1SC(=C(C(C1C#N)C=1OC=CC1)C#N)N
|
Name
|
|
Quantity
|
7.5 mL
|
Type
|
reactant
|
Smiles
|
[OH-].[NH4+]
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
the mixture was heated
|
Type
|
TEMPERATURE
|
Details
|
at reflux for 2 hours
|
Duration
|
2 h
|
Type
|
CONCENTRATION
|
Details
|
The reaction mixture was then concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
the residue triturated in ether
|
Name
|
|
Type
|
product
|
Smiles
|
NC1=C(C(=C(C(N1)=S)C#N)C=1OC=CC1)C#N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 170 mg | |
YIELD: PERCENTYIELD | 55% | |
YIELD: CALCULATEDPERCENTYIELD | 55.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |